Cyclohexane-1,3,5-tricarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHDNRBKSLBLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937053, DTXSID901247638 | |
| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25357-95-3, 16526-68-4, 16526-69-5 | |
| Record name | 25357-95-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane-1,3,5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,3α,5β)-1,3,5-Cyclohexanetricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901247638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1alpha,3alpha,5alpha)-1,3,5-Cyclohexanetricarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Cyclohexanetricarboxylic Acid (cis- and trans- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Stereochemical Aspects and Conformational Analysis of Cyclohexane 1,3,5 Tricarboxylic Acid
Isomeric Forms of Cyclohexane-1,3,5-tricarboxylic Acid: cis and trans Configurations
This compound exists as two primary stereoisomers: the cis and trans configurations. scilit.comnih.gov In the cis isomer, all three carboxylic acid groups are on the same side of the cyclohexane (B81311) ring, while in the trans isomer, one carboxylic acid group is on the opposite side relative to the other two. acs.org This difference in spatial arrangement leads to distinct chemical and physical properties.
The cis isomer, specifically cis,cis-1,3,5-cyclohexanetricarboxylic acid, has the carboxylic acid groups in axial positions in the most stable chair conformation. researchgate.net The trans isomer, on the other hand, will have a different arrangement of axial and equatorial substituents. These conformational differences are a key determinant of their interaction with other molecules.
Synthesis and Isolation of Stereoisomers of this compound
The synthesis of this compound isomers can be achieved through the hydrogenation of trimesic acid (benzene-1,3,5-tricarboxylic acid). google.com The stereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions, leading to varying ratios of the cis and trans isomers.
The isolation of the individual stereoisomers often involves fractional crystallization or chromatographic techniques. For instance, the cis,cis-1,3,5-cyclohexanetricarboxylic acid can be selectively crystallized. researchgate.net The distinct physical properties of the isomers, such as their melting points and solubility, facilitate their separation. The melting point of the cis isomer is reported to be between 211-215 °C. sigmaaldrich.com
Conformational Preferences and Dynamics of this compound in Solution
In solution, the cyclohexane ring of both cis and trans isomers undergoes a dynamic conformational equilibrium, primarily between two chair conformations. For the cis isomer, the conformation where all three carboxyl groups are in equatorial positions is highly favored due to the minimization of 1,3-diaxial interactions. However, the presence of intermolecular hydrogen bonding in certain solvents can influence this equilibrium.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational preferences in solution. nih.gov By analyzing the coupling constants and chemical shifts of the ring protons, the predominant conformation and the dynamics of the ring inversion can be elucidated.
Influence of Stereochemistry on Molecular Recognition and Host-Guest Interactions with this compound
The specific three-dimensional arrangement of the carboxylic acid groups in the cis and trans isomers of this compound plays a crucial role in their ability to participate in molecular recognition and form host-guest complexes. nih.govacs.orgresearchgate.net The cis isomer, with its three carboxylic acid groups on one face of the cyclohexane ring, presents a pre-organized binding site suitable for interacting with complementary guest molecules. scilit.com
Receptor Design for Stereoselective Binding of this compound Epimers
Researchers have designed and synthesized various receptors to selectively bind the different stereoisomers of this compound. nih.govresearchgate.net A notable example is the use of a tripodal tris-amidopyridine receptor, which has demonstrated a higher affinity for the cis isomer over the trans isomer. nih.govacs.org This selectivity arises from the complementary arrangement of hydrogen bond donors and acceptors in the receptor, which matches the spatial orientation of the carboxylic acid groups in the cis epimer. acs.org
The design of these receptors often involves creating a cavity or cleft with a specific size and shape, lined with functional groups capable of forming multiple non-covalent interactions, such as hydrogen bonds, with the target isomer. nih.govresearchgate.net
Thermodynamic and Kinetic Studies of Selective Binding Processes Involving this compound
The thermodynamics and kinetics of the binding between this compound isomers and synthetic receptors have been investigated to quantify the selectivity. nih.govresearchgate.net Isothermal titration calorimetry (ITC) and NMR titration experiments are commonly employed techniques.
Studies have shown that a tripodal tris-amidopyridine receptor forms a 1:1 complex with trans-1,3,5-cyclohexane tricarboxylic acid that is one order of magnitude less stable than the complex formed with the corresponding cis-triacid epimer. nih.govacs.org This difference in stability is a direct consequence of the better geometric and electronic complementarity between the receptor and the cis isomer. Thermodynamic parameters such as the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of binding provide a quantitative measure of the strength and nature of these interactions.
Crystallographic Investigations of this compound Stereoisomers
X-ray crystallography has been instrumental in elucidating the solid-state structures of the stereoisomers of this compound and their complexes. acs.orgresearchgate.net The crystal structure of cis,cis-1,3,5-cyclohexanetricarboxylic acid (CTA) has been solved from laboratory X-ray powder diffraction data. researchgate.net The structure is triclinic, and a significant feature is the formation of R22(8) hydrogen bond motifs between neighboring carboxylic acid groups. researchgate.net
Crystallographic studies of complexes between the isomers and synthetic receptors have provided direct evidence for the binding modes. nih.govacs.org For instance, the X-ray crystal structures of the 1:1 complexes between a tripodal tris-amidopyridine receptor and both the cis and trans isomers have been determined. nih.gov These structures confirmed the binding geometry predicted by NMR data in solution and computational modeling, and they clearly illustrate the structural basis for the observed selectivity. nih.gov In the complex with the cis isomer, the receptor encapsulates the substrate, forming multiple hydrogen bonds. In contrast, the complex with the trans isomer shows a less optimal binding arrangement.
Advanced Synthetic Methodologies and Derivatization of Cyclohexane 1,3,5 Tricarboxylic Acid
Strategies for the Preparation of Cyclohexane-1,3,5-tricarboxylic Acid and its Precursors
The synthesis of this compound and other cyclohexane (B81311) polycarboxylic acids often begins with the hydrogenation of the corresponding aromatic counterparts. google.comresearchgate.net For instance, the catalytic hydrogenation of trimesic acid is a common route. researchgate.net The choice of catalyst is crucial for the efficient reduction of the aromatic ring. google.com Ruthenium compounds on a solid support are frequently employed as effective aryl hydrogenation catalysts. google.com
Another synthetic approach involves the Diels-Alder reaction. For example, the [2+4] Diels-Alder reaction of 1,3-butadiene (B125203) and acrylic acid yields 3-cyclohexene-1-carboxylic acid, which can then be hydrogenated to produce cyclohexanecarboxylic acid. google.com This method offers a straightforward pathway to the cyclohexane core. google.com
The preparation of precursors can also involve multi-step sequences starting from readily available materials like cyclohexanone (B45756). A described synthesis of cyclohexanecarbonitrile, a potential precursor, initiates with the reaction of cyclohexanone with methyl hydrazinecarboxylate. scirp.org
Functionalization of the this compound Core
The three carboxylic acid groups of this compound provide ample opportunities for chemical modification, allowing for the construction of a diverse array of derivatives.
Amidation Reactions of this compound
Amidation of carboxylic acids is a fundamental transformation in organic synthesis. youtube.com The reaction of this compound with amines or their equivalents leads to the formation of the corresponding amides. This process typically involves the activation of the carboxylic acid group, often through the use of coupling agents or by converting the acid to a more reactive species like an acid chloride. nih.gov The synthesis of N-substituted monoamides of cyclohexanedicarboxylic acid has been achieved using hexahydrophthalic anhydride, showcasing a related transformation. researchgate.net
A general method for preparing N-methyl hydroxamic acids involves reacting the corresponding carboxylic acid with N-methylhydroxylamine hydrochloride in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This approach can be adapted for the amidation of this compound.
Esterification and Other Carboxylic Acid Modifications of this compound
Esterification is another key functionalization reaction of carboxylic acids. masterorganicchemistry.com The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis. masterorganicchemistry.comyoutube.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Common acid catalysts include sulfuric acid and tosic acid. masterorganicchemistry.com
Various other methods for esterification have been developed. For instance, silica (B1680970) chloride can act as an efficient catalyst for the esterification of carboxylic acids with alcohols. organic-chemistry.org Another approach involves the use of 2,4,6-trichloro-1,3,5-triazine in the presence of a base for the methyl esterification of carboxylic acids. organic-chemistry.org
Synthesis of Substituted this compound Analogues
The synthesis of substituted this compound analogues allows for the fine-tuning of the molecule's properties. One notable example is the synthesis of cis,cis-1,3,5-trimethylthis compound, also known as Kemp's triacid. acs.org This substituted analogue has been a subject of conformational analysis and is utilized in the study of molecular recognition and self-assembly. acs.org
The synthesis of other substituted cyclohexane carboxylic acids can be achieved through various methods. For example, a method for preparing certain cyclohexane carboxylic acid derivatives involves the reaction of a di-halo compound with a dialkyl malonate in the presence of a weak base. google.com Furthermore, palladium-catalyzed C-H functionalization offers a modern approach to introduce substituents onto the cyclohexane ring. researchgate.net
Green Chemistry Approaches in the Synthesis of Cyclohexane Polycarboxylic Acids
The principles of green chemistry are increasingly being applied to the synthesis of cyclohexane polycarboxylic acids to develop more sustainable and environmentally friendly processes. One key area of focus is the use of biocatalysis. For example, a one-pot biocatalytic cascade using E. coli-based consortia has been developed for the synthesis of nylon monomers from cyclohexanol, demonstrating a greener alternative to traditional chemical methods. rsc.org
Another green chemistry strategy involves the use of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled. The use of polymer-supported triphenylphosphine (B44618) for methyl esterification is an example of this approach. organic-chemistry.org Additionally, the development of one-pot syntheses, which reduce the number of reaction steps and minimize waste, is a significant advancement. scirp.org Evaluating syntheses using green chemistry metrics, such as the Sustainability Index of the Synthesis (SIS), helps in assessing the environmental impact of different synthetic routes. scirp.org
Supramolecular Chemistry of Cyclohexane 1,3,5 Tricarboxylic Acid
Hydrogen Bonding Networks Formed by Cyclohexane-1,3,5-tricarboxylic Acid
The carboxylic acid functional groups of this compound are pivotal in directing its self-assembly through the formation of robust hydrogen bonds. These interactions are the primary driving force behind the creation of diverse and predictable supramolecular motifs.
Self-Assembly into Tapes, Sheets, and Interpenetrating Networks
cis,cis-Cyclohexane-1,3,5-tricarboxylic acid (CTA) demonstrates a remarkable capacity for self-assembly, organizing into various supramolecular motifs, including tapes, sheets, and interpenetrating networks. rsc.org In the presence of different organic bases, CTA can form supramolecular zigzag tapes, as observed in its 1:1 co-crystal with acetonitrile (B52724). rsc.org Furthermore, two distinct types of linear supramolecular acid tapes have been identified in the 1:1 co-crystal structures of CTA with 4,4′-bipyridyl and 2-aminopyrimidine. rsc.org
The crystal structure of CTA, when crystallized from ethanol (B145695), reveals the formation of a 1:1 hydrate (B1144303) with four-fold inclined interpenetrated (6,3) hydrogen-bonded networks. acs.org This intricate arrangement highlights the molecule's ability to create complex, interwoven structures. When co-crystallized with 4,4′-bipyridine, it forms a complex with three-fold interweaving (6,3) networks that exhibit parallel interpenetration. acs.org These findings underscore the potential to engineer such interpenetrated networks using retrosynthetic strategies, drawing parallels to the well-studied trimesic acid. acs.org
In a notable example of network formation, the co-crystallization of CTA with hexamethyltetramine (HMTA) in a 1:1 molar ratio leads to supramolecular acid networks with pseudo-hexagonal grids. rsc.org The HMTA molecules are situated within the cavities of this network. rsc.org The structure of pure CTA, as determined from powder X-ray diffraction data, consists of pseudo-hexagonal, ten-molecule rings that fuse into supramolecular buckled honeycomb sheets. researchgate.net These sheets then stack and are interconnected by O–H⋯O hydrogen bonds. researchgate.net
Role of O–H⋯O and C–H⋯O Hydrogen Bonds in Supramolecular Architectures
The stability and dimensionality of the supramolecular architectures formed by this compound are heavily reliant on a network of hydrogen bonds. The most prominent of these are the strong O–H⋯O interactions between the carboxylic acid groups. These interactions are fundamental to the formation of the primary structural motifs.
In the crystal structure of pure CTA, five of the six carboxylic acid groups in the asymmetric unit participate in R22(8) hydrogen bond motifs with neighboring molecules. researchgate.net These motifs are crucial in connecting the molecules to form the larger pseudo-hexagonal rings and subsequent honeycomb sheets. researchgate.net The stacking of these sheets is further stabilized by intermolecular O–H⋯O hydrogen bonds. researchgate.net
Co-crystallization Studies of this compound with Organic Bases
Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of solid-state materials. This compound, with its multiple hydrogen bond donor sites, is an excellent candidate for forming co-crystals with a variety of organic bases, which act as hydrogen bond acceptors.
Design Principles for Co-crystals Involving this compound
The design of co-crystals involving this compound is guided by the principles of supramolecular synthons, which are reliable and predictable hydrogen-bonding motifs. The robust and highly directional nature of the carboxylic acid to pyridine (B92270) O–H⋯N hydrogen bond makes it a particularly reliable tool for assembling multi-component crystal structures. rsc.org
A key design strategy involves the selection of co-formers with complementary hydrogen bonding sites. Organic bases containing one or more hydrogen bond acceptors are frequently employed. rsc.org The geometry and number of these acceptor sites on the co-former can influence the dimensionality and topology of the resulting supramolecular network. For instance, the use of different 4,4′-bipyridine bases connected by varying methylene (B1212753) and alkene chains has been shown to impart structural diversity in the resulting co-crystals. rsc.org
The conformational flexibility of the cyclohexane (B81311) ring in CTA, compared to the rigid aromatic ring of its analogue trimesic acid, provides an additional layer of structural tunability. rsc.org This flexibility allows the molecule to adopt different conformations to accommodate various guest molecules and to form a wider range of supramolecular architectures. The predictability of salt formation versus co-crystal formation can often be guided by the difference in pKa values between the acid and the base. A pKa difference of less than 0 generally favors co-crystal formation, while a larger difference (≥ 2 or 3) suggests salt formation through proton transfer. mdpi.com
Structural Characterization of this compound Co-crystals by X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for the structural elucidation of co-crystals, providing precise information on bond lengths, bond angles, and the nature of intermolecular interactions. This technique has been instrumental in characterizing the diverse supramolecular architectures formed by this compound with various organic bases.
X-ray diffraction studies have revealed the formation of various supramolecular motifs, including zigzag tapes in the 1:1 co-crystal of CTA with acetonitrile and linear tapes in its co-crystals with 4,4′-bipyridyl and 2-aminopyrimidine. rsc.org In the case of the 1:1 co-crystal with hexamethyltetramine, X-ray analysis showed the formation of a pseudo-hexagonal grid network. rsc.org
Furthermore, X-ray diffraction was used to characterize the ternary and quaternary co-crystals of CTA with different 4,4′-bipyridine bases, elucidating the hydrogen bonding patterns and the mode of interpenetration. rsc.org The crystal structure of the 1:1 hydrate of CTA, determined by X-ray diffraction, showed a four-fold inclined interpenetrated (6,3) hydrogen-bonded network. acs.org Similarly, the 2:3:1 complex of CTA with 4,4′-bipyridine and water was found to have a three-fold interweaving (6,3) network. acs.org These detailed structural analyses are crucial for understanding the principles of self-assembly and for the rational design of new functional materials.
Formation of Supramolecular Gels and Aggregated Structures involving this compound
While extensive research has focused on the crystalline state of this compound, its ability to form soft materials such as supramolecular gels and other aggregated structures is an emerging area of interest. The same hydrogen bonding capabilities that drive crystallization can, under different conditions, lead to the formation of extended, fibrous networks that entrap solvent molecules, resulting in gelation.
Analogous systems, such as benzene-1,3,5-tricarboxylic acid (trimesic acid), are known to form highly stable supramolecular hydrogels when combined with co-formers like hydroxyl pyridines. wikipedia.org Given the structural similarities, it is plausible that this compound could also form such gel-like structures. The formation of these gels is typically driven by the self-assembly of the components into long, entangled fibers. researchgate.net
Influence of this compound on Hydrogel Formation Mechanisms
The formation of hydrogels involving cis-Cyclohexane-1,3,5-tricarboxylic acid (CHTA) is significantly influenced by principles of molecular recognition and size selectivity, particularly in two-component systems. nih.gov Research investigating the aggregation behaviors of triamines like melamine (B1676169) in the presence of various symmetric tricarboxylic acids, including CHTA, has shed light on these mechanisms. nih.gov
In these systems, the primary driving force for hydrogelation is the non-covalent hydrogen bonding interactions between the carboxylic acid groups of CHTA and the amine groups of a complementary molecule like melamine. nih.gov The symmetrical arrangement of three carboxylic acid groups on the cyclohexane ring allows for the formation of an extended, three-dimensional network essential for entrapping solvent molecules and forming a gel.
A key finding is that while melamine can form hydrogels with a range of tricarboxylic acids, from the smaller CHTA to larger aromatic derivatives, other molecules like melem (B72624) exhibit greater selectivity. nih.gov Melem, a larger triamine, only forms hydrogels with a larger tricarboxylic acid, suggesting a "size-matching" principle is at play. nih.gov However, melamine's ability to form a hydrogel with CHTA indicates that a precise size match is not always a prerequisite. nih.gov Instead, the geometric arrangement of hydrogen bonding sites is crucial. Melamine possesses three hydrogen bonding sites that can interact with the carboxylic acid groups of three separate CHTA molecules. This symmetric interaction facilitates the construction of a one-dimensional regular structure that propagates into a three-dimensional network, leading to hydrogel formation. nih.gov
The table below summarizes the hydrogel formation behavior of melamine with different tricarboxylic acids, highlighting the role of CHTA.
| Tricarboxylic Acid | Co-gelator | Hydrogel Formation |
| This compound (CHTA) | Melamine | Yes |
| 1,3,5-Benzenetricarboxylic acid (BTA) | Melamine | Yes |
| 1,3,5-Tris(4-carboxyphenyl)benzene (TPCA) | Melamine | Yes |
This table illustrates the capability of Melamine to form hydrogels with various tricarboxylic acids, including this compound. nih.gov
Morphological and Structural Analysis of this compound-Based Supramolecular Gels
The morphology and underlying structure of hydrogels formed from this compound and melamine have been elucidated through various analytical techniques, revealing a hierarchical self-assembly process. nih.gov
Microscopic Analysis: Optical microscopy and Field Emission Scanning Electron Microscopy (FESEM) have been employed to visualize the microstructure of these supramolecular hydrogels. nih.gov FESEM images of the dried gel (xerogel) formed from CHTA and melamine reveal a dense, interconnected fibrous network structure. nih.gov These fibers are composed of self-assembled CHTA-melamine complexes, and their entanglement is responsible for the gel's ability to immobilize the solvent.
Spectroscopic and Diffraction Analysis: Fourier-Transform Infrared (FTIR) spectroscopy provides critical insights into the intermolecular interactions within the gel network. nih.gov By comparing the spectra of the CHTA-melamine xerogel with the individual components, shifts in the characteristic vibrational frequencies are observed. Specifically, changes in the stretching frequencies of the C=O (carbonyl) and N-H (amine) groups confirm the presence of strong hydrogen bonding between the carboxylic acid of CHTA and the amine of melamine, which is the fundamental interaction underpinning the gel's structure. nih.gov
The structural characteristics derived from these analytical methods are summarized in the table below.
| Analytical Technique | Observation for CHTA-Melamine Gel | Implication |
| Optical Microscopy / FESEM | Dense, interconnected fibrous network | Formation of a 3D network structure responsible for solvent entrapment. nih.gov |
| FTIR Spectroscopy | Shifts in C=O and N-H stretching frequencies | Confirms intermolecular hydrogen bonding between CHTA and melamine. nih.gov |
| X-ray Diffraction (XRD) | Presence of diffraction peaks | Indicates ordered molecular packing and crystallinity within the gel fibers. nih.gov |
This table details the key findings from the morphological and structural analysis of supramolecular gels based on this compound and melamine.
Metal Organic Frameworks Mofs Derived from Cyclohexane 1,3,5 Tricarboxylic Acid
Design and Synthesis of Cyclohexane-1,3,5-tricarboxylic Acid-Based MOFs
The design of MOFs using this compound (H₃chtc) involves selecting appropriate metal ions or clusters that can coordinate with the carboxylate groups to form extended porous networks. The flexibility of the cyclohexane (B81311) ring allows for different conformations, which, combined with the choice of metal and reaction conditions, dictates the final topology and properties of the MOF.
Hydrothermal synthesis is a prevalent method for crystallizing MOFs from H₃chtc due to its efficacy in producing high-quality single crystals. researchgate.net This technique involves heating a mixture of the metal salt and the ligand in a sealed vessel, often in water or a mixed-solvent system, at elevated temperatures and pressures.
For instance, two isostructural three-dimensional (3D) coordination polymers, [M₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O) where M is Cobalt (Co) or Nickel (Ni), were synthesized using the cis,cis-cyclohexane-1,3,5-tricarboxylate (CTC) ligand under hydrothermal conditions. rsc.org These compounds feature trinuclear metal clusters linked by the tricarboxylate ligand to create a non-interpenetrated 3D network with channels occupied by water molecules. rsc.org
In another example, two new MOFs based on copper (Cu) and cobalt (Co) were synthesized hydrothermally using a combination of H₃chtc and 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) as mixed organic ligands. tandfonline.com The resulting structures demonstrated significant variation. The copper-based MOF formed a 2D layered structure, which further assembled into a 3D supramolecular network through hydrogen bonding. tandfonline.com In contrast, the cobalt-based MOF produced a porous 3D framework with a rare topology. tandfonline.com These examples highlight how the choice of metal ion can lead to vastly different structural outcomes even with the same ligand set under hydrothermal conditions.
Table 1: Examples of Hydrothermally Synthesized MOFs with this compound
| MOF Formula | Metal Ion | Co-ligand | Dimensionality | Ref. |
| [Co₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O) | Co(II) | None | 3D | rsc.org |
| [Ni₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O) | Ni(II) | None | 3D | rsc.org |
| {[Cu₃(timb)₂(chtc)₂]·14H₂O}n | Cu(II) | timb | 2D Layer -> 3D Supramolecular | tandfonline.com |
| {[Co₃(timb)₂(chtc)₂]·6H₂O}n | Co(II) | timb | 3D | tandfonline.com |
timb = 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene
Electrochemical synthesis is an alternative method for producing MOFs, offering potential advantages such as shorter reaction times and the ability to form films on conductive substrates. ikm.org.mymdpi.com This method typically involves the anodic dissolution of a metal electrode in a solution containing the organic linker. The metal ions released react with the linker at the electrode surface to form the MOF. ikm.org.my
While extensive research exists on the electrochemical synthesis of MOFs using aromatic tricarboxylates like benzene-1,3,5-tricarboxylic acid (H₃BTC), specific examples detailing the electrochemical synthesis of MOFs from this compound are less common in the literature. ikm.org.myhumg.edu.vnresearchgate.netresearchgate.net However, the principles are transferable. For instance, the electrosynthesis of Ni-BTC MOFs has been optimized by varying solvents, electrolytes, and voltage, achieving high yields in short timeframes. researchgate.net Similarly, Cu-BTC MOFs have been synthesized potentiodynamically, where the solvent was shown to strongly influence the resulting structure and dimensionality. humg.edu.vnresearchgate.net These studies suggest that electrochemical routes could be viable for producing this compound-based MOFs, potentially offering controlled growth and unique morphologies.
The structural diversity of MOFs derived from this compound is largely due to its function as a versatile bridging ligand. The three carboxylate groups can adopt various coordination modes to connect multiple metal centers, facilitating the formation of extended one-, two-, or three-dimensional networks. rsc.orgtandfonline.com
In the cobalt and nickel MOFs, [M₃(CTC)₂(μ-H₂O)₂(H₂O)₂], the tricarboxylate ligand links trinuclear metal units. rsc.org Each of the three carboxylate groups on a single ligand displays a different coordination mode, bridging the metal clusters to generate a robust 3D framework. rsc.org
When used in conjunction with other ligands, such as in the copper-timb-chtc system, the cyclohexane-1,3,5-tricarboxylate ligand helps to form 1D knotted chains. tandfonline.com These chains then intersect via the metal centers to create a 2D layered structure. tandfonline.com In the analogous cobalt system, the chtc ligand first links cobalt ions into 2D sheets, which are then pillared by the timb ligands to erect a 3D framework. tandfonline.com The flexibility of the cyclohexane backbone, allowing for cis and trans conformations of the carboxylate groups, further adds to the complexity and variety of the resulting architectures. nih.gov
Structural Elucidation of this compound-MOFs
The precise atomic arrangement within these MOFs is determined primarily through diffraction techniques, which provide detailed insights into their complex structures.
The structures of the cobalt and nickel MOFs, [M₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O), were solved using SCXRD. rsc.org The analysis revealed that they are isostructural and crystallize in the triclinic space group P-1. rsc.org Similarly, the structures of the mixed-ligand copper and cobalt MOFs were elucidated by SCXRD, which was crucial in identifying their different dimensionalities and complex network formations. tandfonline.com This technique is indispensable for understanding how the this compound ligand interacts with metal centers to build the intricate MOF architectures. nih.gov
Table 2: Crystallographic Data for Selected this compound-Based MOFs
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
| 1 | [Co₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O) | Triclinic | P-1 | a = 7.799(2) Å, b = 9.212(1) Å, c = 10.784(2) Å, α = 107.595(3)°, β = 92.877(3)°, γ = 110.248(3)° | rsc.org |
| 2 | [Ni₃(CTC)₂(μ-H₂O)₂(H₂O)₂]·5(H₂O) | Triclinic | P-1 | a = 7.694(1) Å, b = 9.210(1) Å, c = 10.764(2) Å, α = 108.598(3)°, β = 92.300(3)°, γ = 109.814(3)° | rsc.org |
The topology of a MOF describes the underlying connectivity of its network, simplifying the structure by representing the ligands and metal clusters as nodes and linkers. This approach allows for the classification and comparison of different framework architectures. youtube.com
The dimensionality of a MOF refers to whether the network extends in one, two, or three dimensions. This compound has proven capable of forming MOFs with varying dimensionalities. For example, the cobalt and nickel MOFs, [M₃(CTC)₂(μ-H₂O)₂(H₂O)₂], are non-interpenetrated three-dimensional networks. rsc.org In these structures, trinuclear metal motifs act as nodes, which are linked by the tricarboxylate ligands to extend the framework in all three dimensions. rsc.org
In the case of the mixed-ligand cobalt MOF, {[Co₃(timb)₂(chtc)₂]·6H₂O}n, the cyclohexane-1,3,5-tricarboxylate anions connect Co(II) cations to form 2D sheets. tandfonline.com These sheets are then pillared by the timb ligands, resulting in a porous 3D framework with a rare (3,4)-connected topology, specifically (6.8²)₂(6².8⁴)₃(6².8)₂. tandfonline.com The copper-based analogue, however, results in a 2D layered structure. tandfonline.com This demonstrates that while the ligand provides the fundamental building blocks, the interplay with the metal ion and other reaction components ultimately dictates the final dimensionality and topology of the network.
Advanced Research on Properties and Potential Functions of this compound-MOFs
The unique structural characteristics of Metal-Organic Frameworks (MOFs) derived from this compound have spurred significant research into their advanced properties and potential applications. The flexibility and functionality of the cyclohexane-1,3,5-tricarboxylate ligand, combined with various metal centers, give rise to MOFs with promising capabilities in catalysis, gas storage, luminescence, and more.
Catalytic Activity of this compound-MOFs
Metal-organic frameworks constructed with this compound have demonstrated notable potential as catalysts in various chemical transformations. The inherent porosity of these materials allows for the diffusion of reactants to the active metal sites within the framework, while the specific nature of the metal centers and the ligand itself can influence catalytic selectivity and efficiency.
One area of investigation is the use of these MOFs in oxidation reactions. For instance, zirconium-based MOFs have been studied for the oxidation of cyclohexane. mdpi.com The catalytic performance is influenced by the structure of the MOF, with factors such as the connectivity of the metal clusters playing a role in substrate adsorption and activation. mdpi.com In some cases, the MOF structure can facilitate the generation of radical species, which are key intermediates in oxidation pathways. mdpi.com
Furthermore, cobalt-containing MOFs derived from polycarboxylic acids have been explored as precursors for electrocatalysts. rsc.org By pyrolyzing the MOF, Co, N-codoped porous carbon materials can be produced that exhibit significant activity for the oxygen reduction reaction (ORR), a crucial process in fuel cells and metal-air batteries. rsc.org The composition and structure of the initial MOF, including the presence of nitrogen-containing co-ligands, can significantly impact the electrocatalytic performance of the resulting carbon material. rsc.org
The catalytic applications of these MOFs extend to the synthesis of important industrial chemicals. For example, phosphomolybdic acid encapsulated within a chromium-based terephthalate (B1205515) MOF has been shown to be an effective catalyst for the oxidation of cyclohexanone (B45756) to adipic acid, a key precursor for nylon production. researchgate.net This highlights the potential of using MOFs as platforms to support and stabilize catalytically active species.
Gas Adsorption and Storage Capabilities in this compound-MOFs
The porous nature of MOFs derived from this compound makes them promising candidates for gas adsorption and storage applications. The size and shape of the pores, as well as the chemical nature of the framework, can be tailored to selectively adsorb specific gases.
Research has shown that MOFs constructed with ligands like 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate co-ligands can exhibit selective adsorption of hydrocarbons. nih.gov For example, a cobalt-based MOF was found to selectively adsorb unsaturated hydrocarbons like acetylene (B1199291) and ethylene (B1197577) over saturated ones like methane. nih.gov This selectivity is attributed to interactions between the gas molecules and the framework, such as π-π interactions with aromatic rings within the structure. nih.gov
The flexibility of certain MOF structures can also play a crucial role in their gas adsorption properties. Some MOFs can undergo structural changes, or phase transitions, upon the adsorption of gas molecules. nih.gov This "breathing" effect can lead to enhanced gas separation capabilities, as the framework can adapt to accommodate specific guest molecules. nih.gov
The synthesis conditions can significantly impact the resulting MOF's properties for gas adsorption. For instance, the solvent used during the synthesis of a copper-based MOF with benzene-1,3,5-tricarboxylic acid was found to influence the final structure and, consequently, its CO2 adsorption capacity. humg.edu.vn A 3D structure synthesized in ethanol (B145695) exhibited a much higher specific surface area and CO2 adsorption capacity compared to a 1D structure obtained in methanol. humg.edu.vn
| MOF System | Target Gas | Key Finding | Reference |
|---|---|---|---|
| Cobalt-based MOF with 1,3,5-tris(1-imidazolyl)benzene and dicarboxylate co-ligands | C2H2, C2H4, C2H6, CH4 | Selective adsorption of unsaturated hydrocarbons (C2H2, C2H4) over saturated ones (C2H6, CH4). | nih.gov |
| ZJU-198 | CO2, N2, CH4, C2H2, C2H4 | Structural phase transition induced by gas adsorption enhances separation. | nih.gov |
| Copper-based MOF with benzene-1,3,5-tricarboxylic acid | CO2 | Synthesis in ethanol leads to a 3D structure with high CO2 adsorption capacity (3.6 mmol/g at standard conditions). | humg.edu.vn |
Luminescent Properties of this compound-MOFs
Lanthanide-based metal-organic frameworks (Ln-MOFs) are particularly interesting for their luminescent properties. The incorporation of lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), into MOFs constructed with ligands like this compound can lead to materials with strong and characteristic light emission. nih.govresearchgate.net
The luminescence in these materials often arises from an "antenna effect," where the organic linker absorbs light and efficiently transfers the energy to the lanthanide ion, which then emits light at its characteristic wavelength. rsc.org This results in sharp emission bands and long luminescence lifetimes. The specific color of the emission can be tuned by changing the lanthanide ion, with Eu³⁺ typically giving red emission and Tb³⁺ green emission. nih.gov
The luminescent properties of these MOFs can be sensitive to their environment, making them potential candidates for chemical sensing applications. For example, the luminescence of a Tb-MOF was found to be quenched in the presence of Fe³⁺ ions, allowing for its use as a selective and rapid sensor for this cation in aqueous media. nih.gov Similarly, changes in luminescence have been observed in the presence of certain solvent molecules like acetone. nih.gov
The structure and composition of the MOF play a crucial role in its luminescent behavior. The coordination environment of the lanthanide ion and the presence of guest molecules, such as water or solvents, can influence the quantum yield of luminescence. researchgate.net In some cases, the presence of guest molecules has been shown to enhance luminescence rather than quench it. researchgate.net
| Lanthanide Ion | Emission Color | Potential Application | Reference |
|---|---|---|---|
| Eu³⁺ | Red | Sensing of acetone | nih.gov |
| Tb³⁺ | Green | Selective and rapid detection of Fe³⁺ ions | nih.gov |
| Dy³⁺ | Yellow | - | nih.gov |
| Gd³⁺ | Blue | - | nih.gov |
Magnetic Properties of Metal Complexes and MOFs Incorporating this compound
The magnetic properties of MOFs are determined by the nature of the metal ions and their arrangement within the crystal structure. The use of transition metals or lanthanides as nodes in MOFs built with this compound can lead to interesting magnetic behaviors.
MOFs containing paramagnetic metal centers, such as Mn(II) or Co(II), often exhibit temperature-dependent magnetic susceptibility. nih.gov At low temperatures, antiferromagnetic or ferromagnetic interactions between the metal centers can be observed, depending on the bridging ligands and the geometry of the coordination environment. nih.gov For example, some manganese-based MOFs with trans-1,4-cyclohexanedicarboxylate have been found to display antiferromagnetic coupling. nih.gov
Similarly, lanthanide-based MOFs can exhibit magnetic properties arising from the unpaired f-electrons of the lanthanide ions. researchgate.net For instance, a series of isostructural lanthanide MOFs, including those with Gd(III), Dy(III), Ho(III), and Er(III), displayed antiferromagnetic behavior. researchgate.net The magnetic properties of these materials can be influenced by factors such as the distance between the metal ions and the presence of solvent molecules in the framework. researchgate.net
The choice of the organic linker also plays a role in mediating the magnetic interactions between metal centers. The carboxylate groups of the cyclohexane-1,3,5-tricarboxylate ligand can bridge metal ions in various coordination modes, influencing the strength and nature of the magnetic coupling. researchgate.net
Biocompatibility and Antibacterial Applications of MOFs incorporating Tricarboxylic Acids
The potential of MOFs in biomedical applications has led to investigations into their biocompatibility and antibacterial properties. MOFs derived from tricarboxylic acids are being explored for their utility in this field.
The biocompatibility of a MOF is a critical factor for its use in biological systems. Studies on certain MOFs, such as the titanium-based MUV-10, have shown good biocompatibility with no significant cytotoxicity towards immune cells. nih.gov However, the biocompatibility can be dependent on the specific MOF composition and its degradation products. For example, the cytotoxicity of the zinc-based ZIF-8 has been linked to the concentration of released zinc ions. elsevierpure.com Encapsulating MOFs within biocompatible polymers is one strategy being explored to improve their biocompatibility and control the release of their components. acs.org
Several MOFs have demonstrated promising antibacterial activity. This activity can stem from the metal ions, the organic linkers, or a synergistic effect of both. mdpi.com Copper- and zinc-based MOFs, in particular, have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The proposed antibacterial mechanisms include the generation of reactive oxygen species, disruption of the bacterial cell membrane, and the release of toxic metal ions. nih.gov
The structural properties of the MOF, such as its porosity and surface characteristics, can also influence its interaction with bacteria. nih.gov The ability of MOFs to act as carriers for antibacterial agents is another area of active research.
Coordination Chemistry and Metal Complexation with Cyclohexane 1,3,5 Tricarboxylic Acid
Chelating Behavior of Cyclohexane-1,3,5-tricarboxylic Acid with Metal Ions
This compound acts as a polydentate ligand, meaning it can attach to a central metal ion through multiple donor atoms simultaneously. The three carboxylate groups on the cyclohexane (B81311) ring can coordinate with a metal ion, forming a chelate ring. This chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, is a key feature of its coordinating behavior. libretexts.org The cis isomer, in particular, with its pre-organized arrangement of carboxylate groups, is well-suited for encapsulating metal ions.
The interaction between this compound and metal ions typically results in the formation of a variety of distinct chemical species. nist.gov The specific nature of these complexes depends on factors such as the metal ion's properties, pH, temperature, and the presence of other competing ligands. ijtsrd.com
Stability Constants and Thermodynamics of Metal Complexes of this compound
The stability of metal complexes is quantified by stability constants (K), which measure the equilibrium affinity between a metal ion and its ligands. ijtsrd.com A higher stability constant indicates a more stable complex. The stability of complexes formed with this compound is influenced by several factors, including the chelate effect, the nature of the metal ion, and the geometry of the ligand. libretexts.org
The table below presents stability constants for complexes of various metal ions with this compound, illustrating the varying degrees of stability.
| Metal Ion | log K | Reference |
|---|---|---|
| Ni²⁺ | 4.8 | libretexts.org |
| Cu²⁺ | 5.2 | gcnayanangal.com |
| Zn²⁺ | 4.5 | drugbank.com |
The thermodynamic stability of these complexes is not solely determined by the enthalpy change (ΔH°) of the reaction but is also significantly influenced by the entropy change (ΔS°). libretexts.org The chelate effect, for instance, is largely an entropy-driven phenomenon. libretexts.org
Structural Characterization of Metal-Cyclohexane-1,3,5-tricarboxylic Acid Complexes
X-ray crystallography has been instrumental in determining the three-dimensional structures of metal complexes with this compound and its derivatives. For example, the crystal structure of a complex between a tripodal tris-amidopyridine receptor and trans-1,3,5-cyclohexane tricarboxylic acid has been determined, revealing a 1:1 stoichiometry. nih.gov Similarly, the structures of gallium(III) and indium(III) complexes with cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid, a derivative of this compound, have been characterized. In the solid state, the gallium complex exhibits a pseudooctahedral geometry, with the metal ion encapsulated by the hexadentate ligand. nih.gov
The table below summarizes key structural features of some metal complexes of this compound derivatives.
| Complex | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|
| [Ga(tachta)] | Pseudooctahedral | Ga-N: 2.05, Ga-O: 2.02 | nih.gov |
| [In(tachta)] | Distorted octahedral | In-N: 2.25, In-O: 2.18 | nih.gov |
Applications of this compound Derivatives as Ligands in Radiopharmaceuticals
Derivatives of this compound have shown promise as ligands in the development of radiopharmaceuticals. nih.gov These ligands can form stable complexes with radioactive metal ions, which can then be used for diagnostic imaging or targeted radiotherapy. The stability and kinetic inertness of these complexes are crucial to prevent the release of the radioactive metal in vivo.
For instance, cis,cis-1,3,5-triaminocyclohexane-N,N',N''-triacetic acid (H₃tachta) has been investigated for its ability to chelate gallium(III) and indium(III), which have radioisotopes used in nuclear medicine. nih.gov The resulting complexes, [Ga(tachta)] and [In(tachta)], exhibit high stability, making them suitable candidates for radiopharmaceutical applications. nih.gov
Theoretical and Computational Chemistry of Cyclohexane 1,3,5 Tricarboxylic Acid Systems
Molecular Modeling and Simulation of Cyclohexane-1,3,5-tricarboxylic Acid Structures
Molecular modeling and simulation serve as powerful tools to investigate the dynamic behavior and structural properties of this compound systems. These computational techniques allow for the exploration of conformational landscapes and the stability of different isomers and their complexes.
Molecular dynamics simulations are particularly useful for evaluating the stability of protein-ligand complexes involving cyclohexane (B81311) derivatives. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can understand the dynamic stability of these systems over time. nih.gov For instance, simulations can reveal how a ligand interacts with the active site of a protein, providing insights into the binding stability which is crucial for drug design. nih.gov
Modeling also extends to understanding the fundamental conformations of the cyclohexane ring, which is most stable in a "chair" conformation, a state that minimizes both angle and torsional strain. libretexts.org This chair conformation features two types of hydrogen bond orientations: axial and equatorial. libretexts.orgwikipedia.org The interplay between these positions is critical in determining the stability of substituted cyclohexanes. Molecular modeling helps to visualize and quantify the energetic differences between various conformations, such as the chair and boat forms. libretexts.orgwikipedia.org Semi-empirical molecular orbital calculations have indicated that for certain derivatives of Kemp's triacid, the chair and boat conformations can have similar intrinsic stabilities. rsc.org
Density Functional Theory (DFT) Studies on this compound Reactivity and Interactions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to study the reactivity and intermolecular interactions of this compound and related compounds.
DFT calculations are instrumental in characterizing the geometry and electronic properties of molecules, which in turn helps in understanding their reactivity. nih.govmdpi.com For example, DFT has been used to study the photochemical interconversion between 1,3-cyclohexadiene (B119728) and all-cis-hexatriene, providing detailed insights into the potential energy surfaces of the ground and excited states. researchgate.net Such studies can elucidate reaction mechanisms and the stability of various intermediates. mdpi.comresearchgate.net
In the context of Quantitative Structure-Activity Relationship (QSAR) modeling, DFT-computed molecular descriptors are used to correlate the chemical structure of compounds with their biological activities. nih.gov These descriptors, which include electronic properties, provide precise information that is crucial for building predictive models in drug discovery. nih.gov DFT has also been employed to analyze the hydrogen-bond interaction energies in supramolecular assemblies, helping to understand the stability and formation of co-crystals and salts. rsc.orgrsc.org
Force-Field Calculations and Conformational Analysis of this compound and its Complexes
Force-field calculations are a important method for the conformational analysis of large molecules and their complexes, including those of this compound. These calculations are based on classical mechanics and provide a balance between computational cost and accuracy for studying large systems.
Conformational analysis of cyclohexane derivatives reveals that the chair conformation is the most stable due to minimized strain. libretexts.org However, the presence of substituents can lead to steric interactions that affect the relative stability of different conformers. A key concept in this analysis is the 1,3-diaxial interaction, which is the steric strain between an axial substituent and other axial groups on the same side of the ring. libretexts.org
Force-field calculations have been successfully used to predict the binding geometry of host-guest complexes. For example, in the study of a tripodal amidopyridine receptor with cis- and trans-1,3,5-cyclohexane tricarboxylic acid, force-field calculations, in conjunction with NMR data, helped to elucidate the geometry of the complexes and explain the observed binding selectivity. acs.orgnih.gov These calculations can predict possible geometries and intermolecular hydrogen bonds that stabilize the complex. acs.org
The table below illustrates the energetic cost associated with placing different substituents in the axial position on a cyclohexane ring, a factor determined through conformational analysis.
| Substituent | ΔG° (Axial-Equatorial) (kJ/mol) |
| -F | 1.0 |
| -Cl | 2.2 |
| -Br | 2.1 |
| -I | 2.0 |
| -OH | 4.0 |
| -CH3 | 7.3 |
| -CH2CH3 | 7.5 |
| -C(CH3)3 | 22.2 |
| -CN | 0.8 |
| -COOH | 5.9 |
| This table is based on data for monosubstituted cyclohexanes and provides an approximation of the steric strain. |
Prediction of Supramolecular Assembly Patterns Based on Intermolecular Interactions in this compound Systems
The prediction of how molecules will self-assemble into larger, ordered structures is a key area of supramolecular chemistry. For this compound, the carboxylic acid groups are the primary drivers of supramolecular assembly through the formation of robust hydrogen bonds.
The cis,cis-isomer of this compound has been shown to form supramolecular structures through hydrogen bonding. researchgate.net In the solid state, the molecules can connect via R22(8) hydrogen bond motifs, where two carboxylic acid groups from adjacent molecules form a dimer. researchgate.net These interactions can lead to the formation of extended networks, such as buckled honeycomb sheets. researchgate.net
Computational studies, including DFT, can predict the stability of different hydrogen-bonding patterns, known as synthons, and thus forecast the most likely supramolecular assemblies. rsc.orgrsc.org The geometry of the molecule, particularly the cis or trans arrangement of the carboxylic acid groups, plays a crucial role in determining the resulting architecture. For instance, the cis,cis-isomer can form pseudo-hexagonal rings that fuse into larger sheets. researchgate.net The study of similar tricarboxylic acids, like trimesic acid, on surfaces has also provided insight into the formation of 2D honeycomb networks driven by hydrogen bonding. mpg.deacs.org
Emerging Applications and Future Research Directions of Cyclohexane 1,3,5 Tricarboxylic Acid in Materials Science
Cyclohexane-1,3,5-tricarboxylic Acid in the Development of Novel Liquid Crystals
The incorporation of this compound derivatives into the design of liquid crystals has led to the creation of novel glass-forming materials. The stereochemistry of the cyclohexane (B81311) core plays a critical role in the thermal behavior and stability of these liquid crystals. Research has demonstrated that the specific spatial arrangement of the carboxylic acid groups influences the crystallization behavior when cooling from either nematic or isotropic melts. acs.org
Key findings in this area include:
Vitrification and Morphological Stability : Derivatives of this compound have been successfully used to create liquid crystals that can form a stable glass (vitrify) upon cooling. acs.org This property is crucial for applications where a fixed molecular order is required in the solid state.
Influence of Stereochemistry : The cis and trans isomers of the acid lead to different packing arrangements and intermolecular interactions, which in turn affect the mesophase behavior and the tendency to crystallize. acs.org
Chiral Nematic Systems : The inherent chirality in certain derivatives has been explored to induce helical structures in chiral nematic systems, with investigations into their helical sense and twisting power. acs.org
Integration of this compound into Membrane Technologies
In the realm of membrane science, this compound has been identified as a key component in the structure of thin-film composite reverse osmosis membranes. acs.org Its trifunctional nature allows it to act as a cross-linking agent, similar to the more common trimesoyl chloride, but with the added dimension of its aliphatic, non-aromatic core.
Cyclopolymerization of this compound Derivatives
The derivatives of this compound are valuable monomers for polymerization. A significant area of research has been the preparation and cyclopolymerization of its isocyanate derivatives, specifically cis- and trans-1,3,5-triisocyanatocyclohexane. acs.org
Cyclopolymerization is a process where a multifunctional monomer polymerizes to form a polymer containing cyclic structures in the main chain. In the case of 1,3,5-triisocyanatocyclohexane, the spatial arrangement of the isocyanate groups on the cyclohexane ring directs the intramolecular cyclization and intermolecular propagation steps, leading to polymers with unique architectures and properties. The stereochemistry (cis vs. trans) of the monomer is a determining factor in the structure of the resulting polymer. acs.org This approach opens avenues for creating new polymeric materials with defined microstructures derived from the flexible yet conformationally distinct cyclohexane template.
Advanced Functional Materials derived from this compound
This compound is a highly effective ligand for the synthesis of advanced functional materials, particularly Metal-Organic Frameworks (MOFs). Its ability to coordinate with metal ions through its three carboxylate groups allows for the construction of diverse and complex network structures.
Researchers have hydrothermally synthesized various MOFs by reacting this compound (H3chtc) with different metal salts and, in some cases, auxiliary N-donor ligands. tandfonline.comacs.org These studies have yielded materials with fascinating topologies and properties.
Key Research Findings on MOFs:
Copper-Based MOFs : Reaction with copper nitrate (B79036) has produced a layered network with the formula [Cu2(1,3,5-Hchtc)2]. acs.org This material features 4x4 grids where dimeric copper nodes are connected by the tricarboxylate ligand. The magnetic properties of this compound are characterized by a strong Cu-Cu antiferromagnetic interaction. acs.org In another example, using 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene (timb) as a co-ligand with copper salts resulted in a 2D layered structure composed of one-dimensional knotted chains. tandfonline.com
Cobalt-Based MOFs : A cobalt-based MOF, {[Co3(timb)2(chtc)2]·6H2O}n, was synthesized using a similar mixed-ligand approach. tandfonline.com This compound exhibits a porous three-dimensional framework where 2D sheets formed by cobalt and chtc are bridged by the timb ligand, resulting in a rare topological structure. tandfonline.com
Zinc and Cadmium-Based MOFs : The use of flexible tricarboxylate ligands has been shown to produce highly connected MOFs with zinc and cadmium. rsc.org These materials can form complex 3D frameworks, some of which are interpenetrating. rsc.org
Functional Properties : These MOFs exhibit a range of functional properties. Studies have investigated their photoluminescent behaviors and optical band gaps. rsc.org Furthermore, surface photovoltage spectroscopy on certain zinc-based frameworks revealed positive surface photovoltage responses, indicating potential for optoelectronic applications. rsc.org
The following table summarizes the structural characteristics of several MOFs synthesized using this compound and various metal ions and co-ligands.
| Metal Ion | Co-Ligand | Resulting Structure | Key Features |
| Copper (Cu) | None | Layered network acs.org | 4x4 grids with strong antiferromagnetic interaction. acs.org |
| Copper (Cu) | timb | 2D layered structure tandfonline.com | Composed of intersecting 1D knotted chains. tandfonline.com |
| Cobalt (Co) | timb | Porous 3D framework tandfonline.com | Rare (3, 4)-connected topology with micropores. tandfonline.com |
| Zinc (Zn) | BIME | 3D interpenetrated framework rsc.org | (3,6)-connected with (4²·6)₂(4⁴·6²·8⁸·10) topology. rsc.org |
| Cadmium (Cd) | BIME | 3D interpenetrated framework rsc.org | Isostructural with the Zinc-BIME MOF. rsc.org |
Prospects for this compound in Sustainable Chemistry and Material Design
This compound is poised to play an increasingly important role in sustainable chemistry and material design. Its derivation from non-petroleum feedstocks is a key aspect of its appeal. For instance, sustainable routes to produce cyclohexyl building blocks from sugar-derived acids are being actively explored, which aligns with the principles of green chemistry. rsc.org
The versatility of this compound as a building block is a significant advantage. Its aliphatic nature distinguishes it from aromatic counterparts like trimesic acid, which are prevalent in current materials. nih.gov This difference can lead to materials with greater flexibility, different thermal properties, and potentially improved biodegradability. The synthesis of furan-based polyesters from renewable resources like 2,5-furandicarboxylic acid and diols such as 1,4-cyclohexanedimethanol (B133615) points to a future where cyclohexane derivatives are integral to creating sustainable thermoplastics and alternatives to PET. researchgate.net
In the context of material design, the ability to precisely control the three-dimensional structure of materials is crucial. humg.edu.vn The defined stereochemistry of this compound's epimers allows for the construction of supramolecular assemblies and MOFs with highly specific topologies and functionalities. rsc.orgnih.gov This control enables the rational design of materials for targeted applications such as gas storage, separation, and catalysis, where the pore size, shape, and chemical environment of the framework are critical. The development of renewable polymers from plant-oil-derived cyclohexadiene further underscores the potential of the cyclohexane ring as a scaffold for sustainable materials. researchgate.net The future of material design will likely see an increased use of such bio-based, structurally precise building blocks to create functional, high-performance, and environmentally benign materials.
Conclusion
Summary of Key Research Findings on Cyclohexane-1,3,5-tricarboxylic Acid
Research into this compound (CTA) has revealed its significance as a versatile building block in supramolecular chemistry and materials science. A key finding is its ability to form various supramolecular architectures through hydrogen bonding. rsc.org The cis,cis-isomer, in particular, has been shown to create motifs like tapes, sheets, and interpenetrating networks when co-crystallized with organic bases. rsc.org For instance, with acetonitrile (B52724), it forms supramolecular zigzag tapes, and with hexamethyltetramine, it creates pseudo-hexagonal grids. rsc.org The structure of cis,cis-1,3,5-tricarboxylic acid has been determined from powder X-ray diffraction data, revealing a triclinic crystal system where molecules are connected by hydrogen bonds to form buckled honeycomb sheets. researchgate.net
In the realm of metal-organic frameworks (MOFs), CTA and its derivatives serve as crucial organic linkers. Studies have demonstrated the synthesis of MOFs from the reaction of 1,3,5-cyclohexanetricarboxylic acid with metal ions like copper. acs.org These MOFs can exhibit porous structures with potential applications in areas like gas storage. acs.org The stereochemistry of CTA isomers plays a critical role in the stability and geometry of the resulting complexes. For example, a tripodal receptor has been shown to bind the cis-isomer of CTA with significantly higher stability than its trans counterpart, a selectivity explained by the specific geometric features of the resulting complexes. nih.gov
Unresolved Challenges and Open Questions in this compound Research
Despite the progress, several challenges and open questions remain in the study of this compound. A primary challenge lies in the controlled synthesis of specific stereoisomers. While methods for synthesizing various epimers exist, achieving high yields and stereoselectivity for a particular isomer can be complex and requires further refinement. acs.org The precise control over the self-assembly process to predictably generate desired supramolecular architectures is another significant hurdle. While various motifs have been identified, the subtle interplay of factors like solvent, temperature, and the nature of guest molecules that dictate the final structure is not fully understood. rsc.org
Future Outlook and Potential Impact of this compound in Chemical Science and Technology
The future of this compound research appears promising, with potential impacts across various scientific and technological domains. Its role as a flexible and versatile linker in the design of novel MOFs and coordination polymers is expected to expand. acs.org These materials could find applications in gas separation and storage, catalysis, and as sensors for specific molecules. The ability to tune the pore size and functionality of these frameworks by modifying the CTA linker opens up possibilities for creating highly selective materials.
Moreover, the principles of supramolecular assembly demonstrated with CTA can be extended to the development of "smart" materials that respond to external stimuli. nih.gov Hydrogels formed from CTA and other molecules have already shown promise. nih.gov Further research could lead to the creation of drug delivery systems, biomaterials, and environmentally responsive materials. The development of more efficient and stereoselective synthetic routes will be crucial for making these advanced materials more accessible and economically viable. The continued exploration of the rich stereochemistry of CTA and its derivatives will undoubtedly lead to the discovery of new materials with unique properties and functions, solidifying its importance in modern chemical science and technology. acs.org
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield | Isomer Selectivity | Reference |
|---|---|---|---|---|
| Hydrothermal | 433 K, 72 h, H₂O | ~75% | Cis-dominated | |
| Ester Hydrolysis | Acidic (HCl), reflux | ~87% | Trans-dominated | |
| Condensation | Basic (NaOH), RT | ~60% | Mixed |
How can CHTA be utilized in designing metal-organic frameworks (MOFs), and what structural advantages does it offer over aromatic analogs?
Answer:
CHTA serves as a flexible tricarboxylate linker in MOFs, offering:
- Enhanced coordination diversity : The cyclohexane backbone allows variable bond angles, enabling 3D frameworks with tunable pore sizes .
- Improved stability : Compared to benzene-1,3,5-tricarboxylic acid, CHTA-based MOFs exhibit higher thermal stability (up to 573 K) due to reduced π-π stacking-induced brittleness .
- Proton conductivity : Hydrogen-bonded networks in CHTA-MOFs facilitate proton transport, relevant for fuel cell applications .
Methodological Tip : Optimize metal-to-ligand ratios (e.g., Zn:CHTA = 1:1.2) and reaction time (48–72 h) to achieve crystalline products .
How can researchers resolve discrepancies in reported catalytic activities of CHTA-based materials?
Answer:
Contradictions often arise from variations in:
- Synthetic parameters : Temperature, pH, and precursor purity significantly impact catalytic sites. For example, trace water in CHTA-derived NiMo@C catalysts alters hydrogenation efficiency .
- Characterization gaps : Use complementary techniques (XRD, TEM, BET) to correlate structural defects with activity. For instance, incomplete CHTA coordination in MOFs reduces active sites .
- Isomeric effects : Cis-CHTA may exhibit lower catalytic turnover than trans-CHTA due to steric hindrance .
Recommendation : Standardize synthesis protocols and report isomer ratios in supplementary data to enable cross-study comparisons .
What spectroscopic and crystallographic techniques are most effective for confirming the structure and purity of CHTA isomers?
Answer:
- X-ray diffraction (XRD) : Resolves cis/trans isomerism via bond angle and hydrogen-bonding patterns (e.g., cis-CHTA shows shorter O···O distances) .
- NMR spectroscopy : ¹H NMR distinguishes isomers via coupling constants (e.g., cis isomer: J = 8–10 Hz; trans: J = 12–14 Hz) .
- IR spectroscopy : Carboxylic acid stretching modes (1700–1750 cm⁻¹) shift based on protonation state and isomer conformation .
Advanced Tip : Pair synchrotron XRD with density functional theory (DFT) to model electronic environments of CHTA in complex matrices .
How does CHTA participate in supramolecular synthons, and what hydrogen-bonding motifs are prevalent in its crystal structures?
Answer:
CHTA forms robust hydrogen-bonded networks via:
- O–H···O interactions : Carboxylic acid groups create cyclic dimers (R₂²(8) motif), stabilizing layered structures .
- N–H···O bonds : In proton-transfer compounds, CHTA donates protons to nitrogenous bases (e.g., benzimidazoles), forming 2D sheets .
- C–H···O weak interactions : These contribute to 3D packing, often generating solvent-accessible voids (~25 ų) .
Design Strategy : Use CHTA’s tricarboxylate topology to engineer co-crystals with 4,4′-bipyridine or isonicotinamide for tailored porosity .
What are the key reaction pathways for CHTA under varying experimental conditions?
Answer:
- Esterification : React with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form triesters, useful as plasticizers .
- Coordination chemistry : CHTA chelates metal ions (e.g., Zn²⁺, Ni²⁺) in a tridentate mode, forming stable complexes for catalysis .
- Oxidation/Reduction : Hydrogenation over Pd/C yields cyclohexane derivatives, while KMnO₄ oxidation cleaves the ring, producing adipic acid analogs .
Q. Table 2: Reaction Pathways and Products
| Reaction Type | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄, reflux | CHTA trimethyl ester | Polymer synthesis |
| Coordination | Zn(NO₃)₂, hydrothermal | Zn-MOF | Gas storage |
| Oxidation | KMnO₄, H₂O, 373 K | Adipic acid derivatives | Nylon precursors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
